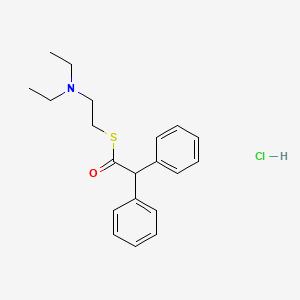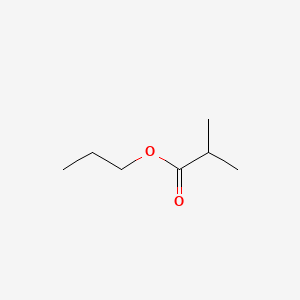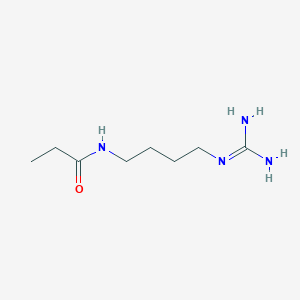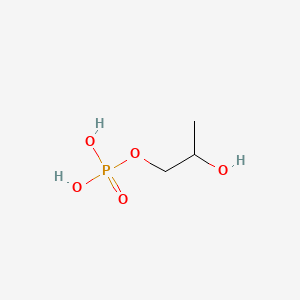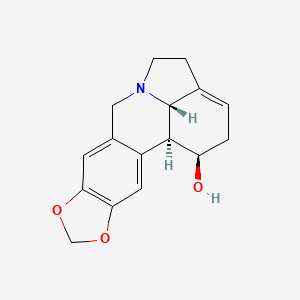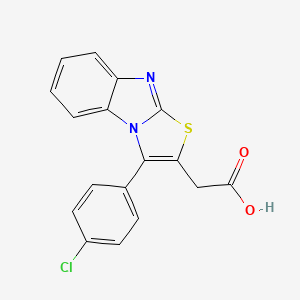
Tilomisole
カタログ番号:
B1213041
CAS番号:
58433-11-7
分子量:
342.8 g/mol
InChIキー:
PUYFLGQZLHVTHX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
概要
説明
- これは、特定の種類の癌の治療のために研究されています .
- 構造的には、イブフェナックなどの多くの非ステロイド系抗炎症薬(NSAIDs)にも見られるアリル酢酸部分を含んでいます。
チロミソール: (WY-18,251) は、免疫調節作用を持つ実験的な薬剤です。
準備方法
化学反応の分析
科学的研究の応用
作用機序
- チロミソールがその効果を発揮する正確なメカニズムはまだ明らかではありません。
- 免疫細胞とシグナル伝達経路との相互作用が関与している可能性があります。
- その分子標的を解明するには、さらなる研究が必要です。
類似化合物との比較
- 残念ながら、他の化合物との直接比較に関する情報は限られています。
- 比較データが不足しているため、チロミソールの独自性を強調することは困難です。
特性
CAS番号 |
58433-11-7 |
|---|---|
分子式 |
C17H11ClN2O2S |
分子量 |
342.8 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |
InChI |
InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |
InChIキー |
PUYFLGQZLHVTHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
Key on ui other cas no. |
58433-11-7 |
同義語 |
3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


3-(p-Chlorophenyl)-2,3-dihydro-3-hydroxy-thiazolo[3,2-a]-benzimidazole-2-acetic acid, (5.0 g.) is suspended in a solution of 100 ml. of a 6N NCl and 200 ml. of dioxane. The mixture is heated at reflux for 18 hours. The solution is concentrated in vacuo to 50 ml. To the concentrate is added 200 ml. of water, and sufficient 4N NaOH solution to dissolve all the solids. The alkaline solution is made acidic with acetic acid. The solid is collected, washed well with water and airdried. The crude material is recrystallized from dimethoxyethane. The product (2.0 g.) melts at 242°-243° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Synthesis routes and methods II
Procedure details


A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulfonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl) acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
Name
3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
Quantity
100 g
Type
reactant
Reaction Step One


Name
ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
91%
Synthesis routes and methods III
Procedure details


A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulphonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
Name
3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
Quantity
100 g
Type
reactant
Reaction Step One


Name
ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
91%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

